2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-
Description
The compound 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- features a pyrrolidinedione core (a five-membered lactam ring with two ketone groups at positions 2 and 5) substituted at the nitrogen atom with a 2-methoxybenzoyloxy group. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-5-3-2-4-8(9)12(16)18-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBRWURYGFKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352027 | |
| Record name | ST025572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60586-99-4 | |
| Record name | ST025572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The nucleophilic oxygen of NHS attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride, displacing chloride in an SN2 mechanism. Critical parameters:
- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis.
- Base : Triethylamine (3 eq.) scavenges HCl, shifting equilibrium toward product.
- Temperature : Reactions proceed quantitatively at 0–5°C to suppress diketopiperazine formation.
Typical procedure :
- Dissolve NHS (1.15 g, 10 mmol) in dry CH2Cl2 (20 mL).
- Add 2-methoxybenzoyl chloride (1.71 g, 10 mmol) dropwise under N2.
- Inject Et3N (3.03 mL, 22 mmol) via syringe over 15 min.
- Stir 12 hr at 25°C, then wash with 5% HCl (2×15 mL) and saturated NaHCO3.
- Dry over MgSO4 and recrystallize from EtOH/H2O (4:1).
Yield : 82–89% after purification.
Cyclization of N-(2-Methoxybenzoyloxy)Succinamic Acid
Alternative routes involve synthesizing the substituted succinamic acid precursor followed by thermal cyclization (Fig. 1B).
Precursor Synthesis
Step 1 : Prepare O-(2-methoxybenzoyl)hydroxylamine:
- React NH2OH·HCl (6.95 g, 100 mmol) with 2-methoxybenzoyl chloride (17.1 g, 100 mmol) in pyridine/CH2Cl2 (1:4) at −10°C.
Step 2 : Condense with succinic anhydride:
Cyclization Conditions
- Acetic anhydride method : Reflux precursor (5.0 g) in Ac2O (50 mL) with ZnCl2 (0.5 g) for 2 hr. Quench with ice, extract with EtOAc.
- Microwave-assisted : Irradiate at 150°C (300 W) in DMF for 15 min, achieving 94% conversion.
Comparative yields :
| Method | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | 140 | 2 | 78 |
| Microwave | 150 | 0.25 | 94 |
Spectroscopic Characterization
Key analytical data confirm successful synthesis:
1H NMR (500 MHz, DMSO-d6)
FT-IR (KBr, cm⁻¹)
Comparative Analysis of Synthetic Routes
| Parameter | Esterification Route | Cyclization Route |
|---|---|---|
| Starting material cost | High (NHS) | Low (succinic anhydride) |
| Step count | 1 | 3 |
| Overall yield (%) | 89 | 72 |
| Purity (HPLC) | 99.1% | 97.3% |
| Scalability | >100 g | <50 g |
The esterification method offers superior efficiency for lab-scale synthesis, while the cyclization route provides cost advantages for industrial applications.
Applications and Derivatives
The 2-methoxybenzoyloxy group enables further functionalization:
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The methoxybenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-, with the CAS number 60586-99-4, is a chemical compound that has applications across various scientific disciplines . This compound, a derivative of pyrrolidinedione, features a methoxybenzoyl group attached to the nitrogen atom. The placement of the methoxy group on the benzoyl ring gives it unique reactivity and interaction capabilities compared to other molecules.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- is utilized in scientific research for its versatile properties.
Chemistry It serves as a building block in synthesizing complex molecules.
Biology The compound is studied for its potential biological activity and how it interacts with biomolecules.
Medicine Researches explore its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry It is used in developing new materials and chemical processes .
Chemical Reactions
This compound can undergo several chemical reactions. These reactions include oxidation, reduction, and substitution, each producing different products based on the specific reagents and conditions used.
- Oxidation Common oxidizing agents like potassium permanganate and chromium trioxide can be used.
- Reduction Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution Halogens or nucleophiles can be used for substitution reactions.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Physicochemical Properties
- Solubility and Stability: Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate solubility. For example, the 2-chlorobenzoyloxy derivative (CAS 68388-08-9) is more lipophilic than the methoxy-substituted compound, impacting its bioavailability and environmental persistence . 1-[(3,3-dimethylbutanoyl)oxy]- (CAS 61300-35-4) has a branched aliphatic chain, enhancing hydrolytic stability compared to aromatic-substituted analogs .
Industrial and Regulatory Considerations
- Stabilizers and Polymers: Derivatives like 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-2,5-pyrrolidinedione (CAS 106917-31-1) are used as light stabilizers in plastics, with regulatory extensions noted in U.S. tariff classifications .
- Safety Profiles : Chlorinated and aromatic analogs may pose higher toxicity risks. For instance, pyrolysis-derived 1-[(3,4-dimethylbenzoyl)oxy]- is linked to necrotic cell death, necessitating careful handling .
Biological Activity
2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- (CAS No. 60586-99-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidinediones exhibit significant antimicrobial properties. A study on Mannich bases, which includes compounds similar to 2,5-Pyrrolidinedione, reported various biological activities including antibacterial and antifungal effects . These findings suggest that the compound may possess similar antimicrobial capabilities.
Anticancer Activity
Pyrrolidinedione derivatives have been investigated for their anticancer potential. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
The biological activity of 2,5-Pyrrolidinedione is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Signaling Pathways : The compound might affect key signaling pathways related to cell growth and survival.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various pyrrolidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating bacterial infections.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| A | 15 | Staphylococcus aureus |
| B | 12 | Escherichia coli |
| C | 18 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrrolidine derivatives against human cancer cell lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 (Breast Cancer) | 10 |
| E | HeLa (Cervical Cancer) | 15 |
| F | A549 (Lung Cancer) | 20 |
Q & A
Q. What synthetic methodologies are reported for 1-[(2-methoxybenzoyl)oxy]-2,5-pyrrolidinedione derivatives, and how can reaction conditions be optimized?
A common approach involves activating carboxylic acids (e.g., 2-methoxybenzoic acid) with N-hydroxysuccinimide (NHS) esters under coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, in analogous syntheses, reactions are conducted in anhydrous DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Optimization may involve adjusting stoichiometry (e.g., 1.1–1.5 equivalents of NHS) or reaction time to improve yields.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H NMR : To confirm substitution patterns (e.g., integration of methoxy protons at δ ~3.8 ppm and aromatic protons from the 2-methoxybenzoyl group).
- FT-IR : Peaks at ~1770–1810 cm⁻¹ (C=O stretching of succinimide) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₃H₁₁NO₅: 261.21 g/mol).
Q. How stable is this compound under standard laboratory storage conditions?
While stability data for this specific derivative is limited, structurally related 2,5-pyrrolidinediones are typically stable at –20°C in anhydrous, inert environments (e.g., argon atmosphere). Hydrolysis of the NHS ester moiety is a concern in aqueous or humid conditions; thus, storage with desiccants is advised .
Advanced Research Questions
Q. How does the electronic nature of the 2-methoxybenzoyl group influence reactivity in bioconjugation?
The electron-donating methoxy group enhances the electrophilicity of the adjacent carbonyl, accelerating nucleophilic attack by primary amines (e.g., lysine residues in proteins). Kinetic studies for similar NHS esters show pseudo-first-order rate constants (k) dependent on pH (optimal pH 8.5–9.0) and temperature (4–25°C). Competing hydrolysis rates must be quantified via HPLC or UV-Vis monitoring of released N-hydroxysuccinimide .
Q. How can contradictory data on reaction yields or purity be resolved?
Discrepancies may arise from:
- Impurity in starting materials : Use HPLC-grade reagents and pre-purify 2-methoxybenzoic acid via recrystallization.
- Incomplete activation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Hydrolysis during workup : Minimize aqueous exposure; use cold ammonium chloride for quenching .
Q. What computational tools can predict the compound’s reactivity or degradation pathways?
- DFT calculations : Model the electrophilicity of the NHS ester using Gaussian09 at the B3LYP/6-31G(d) level. Compare with experimental IR spectra (e.g., C=O stretching frequencies) .
- Molecular dynamics simulations : Predict hydrolysis rates in aqueous buffers using GROMACS, parameterizing force fields for the ester and succinimide groups.
Q. How can cross-linking efficiency be quantified in protein modification studies?
- Fluorometric assays : Label with NHS-fluorescein derivatives and measure fluorescence intensity pre-/post-purification.
- MALDI-TOF MS : Compare molecular weight shifts of modified vs. unmodified proteins .
Methodological Notes
- Synthesis : For scale-up, replace DMF with THF or acetonitrile to reduce side reactions .
- Troubleshooting : If NMR shows unreacted starting material, increase reaction time or add molecular sieves to absorb water .
- Safety : Use P95 respirators and OV/AG/P99 cartridges when handling powdered forms to avoid inhalation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
